tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in various synthetic pathways. It is related to piperidine derivatives, which are often utilized in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of this compound-related compounds involves several steps, including chlorination, addition reactions, and protective group strategies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine, a related compound, can be achieved through chlorination using thionyl chloride and tetrabutylammonium chloride to suppress side products, or by adding methylmagnesium chloride to a dimethyliminium salt . Another related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, is synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis .
Molecular Structure Analysis
X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a structurally similar compound, reveal that it exists in the 4-enol form when crystallized from a mixture of dichloromethane and pentane. The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, forming infinite chains .
Chemical Reactions Analysis
The this compound derivatives undergo various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate reacts with L-selectride to yield cis isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can be transformed into tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. For example, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate forms a porous three-dimensional network with hydrophobic channels in its crystal structure due to intermolecular N—H⋯O hydrogen bonds . These structural features can significantly affect the solubility, stability, and reactivity of the compounds.
Scientific Research Applications
X-ray Studies and Molecular Packing
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a derivative of tert-butyl 3,5-dioxopiperidine-1-carboxylate, reveal its molecular structure and packing. The compound forms strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This insight is crucial for understanding its chemical behavior and potential applications in scientific research (Didierjean et al., 2004).
Stereoselective Syntheses
This compound is used in stereoselective syntheses. For instance, its derivatives have been utilized to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. Such processes are significant in creating specific molecular configurations, essential in drug development and material science (Boev et al., 2015).
Synthesis of Jak3 Inhibitor Intermediates
The compound plays a role in synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor. This application highlights its significance in pharmaceutical research, where it aids in developing new therapeutic agents (Chen Xin-zhi, 2011).
Formation of Naphtho[1,6]naphthyridine Derivatives
In the field of chemical synthesis, this compound is instrumental in forming naphtho[1,6]naphthyridine derivatives under catalyst-free conditions. This demonstrates its utility in facilitating complex chemical reactions, which are pivotal in developing new compounds for various applications (Mu et al., 2015).
Use in Amino Acid Synthesis
The compound has been used in synthesizing protected α-amino acids, showcasing its role in peptide and protein research. This application is critical in biochemistry and molecular biology for studying protein structures and functions (Baldwin et al., 1996).
Involvement in Dendrimer Synthesis
This compound contributes to the synthesis of dendrimers, a type of polymer crucial in nanotechnology and material science. Its role in dendrimer synthesis underscores its importance in creating new materials with potential applications in various industries (Pesak et al., 1997).
Mechanism of Action
Target of Action
Tert-Butyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound with the CAS number 396731-40-1 It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of active pharmaceutical ingredients.
Mode of Action
As a pharmaceutical intermediate, it likely undergoes further chemical reactions to produce a compound with a specific therapeutic effect .
properties
IUPAC Name |
tert-butyl 3,5-dioxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDKZADLGFSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620491 | |
Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
396731-40-1 | |
Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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